molecular formula C14H9N3O2S B11370141 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzonitrile

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzonitrile

Cat. No.: B11370141
M. Wt: 283.31 g/mol
InChI Key: UQHYIHGNNNJQEN-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzonitrile is an organic compound with the molecular formula C14H9N3O2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzonitrile typically involves the coupling of a benzothiazole derivative with a benzonitrile derivative. . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer applications, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzonitrile can be compared with other benzothiazole derivatives, such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H9N3O2S

Molecular Weight

283.31 g/mol

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzonitrile

InChI

InChI=1S/C14H9N3O2S/c15-9-10-5-7-11(8-6-10)16-14-12-3-1-2-4-13(12)20(18,19)17-14/h1-8H,(H,16,17)

InChI Key

UQHYIHGNNNJQEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

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